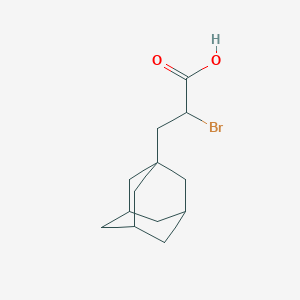![molecular formula C7H10N2OS B2970019 N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 40236-03-1](/img/structure/B2970019.png)
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
Thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
Thiazole derivatives can have various pharmacokinetic properties, depending on their specific structures and functional groups .
Result of Action
Thiazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and functional groups .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, depending on their specific structures and functional groups .
Preparation Methods
The synthesis of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1,3-thiazole derivatives with hydroxylamine. One common synthetic route includes the reaction of 1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .
Chemical Reactions Analysis
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and catalysts such as acids or bases .
Scientific Research Applications
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can be compared with other thiazole derivatives, such as:
N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: This compound also contains a thiazole ring but differs in its substitution pattern and functional groups.
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Another thiazole derivative with different substituents, leading to distinct chemical and biological properties.
Properties
CAS No. |
40236-03-1 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3 |
InChI Key |
DIPWSCBGTZZHJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C(=NO)C |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NO)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
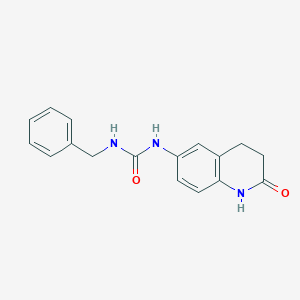
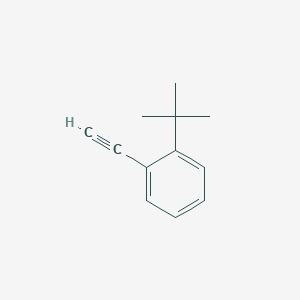
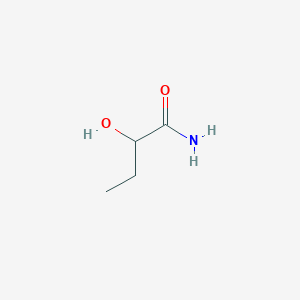
![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)
![8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
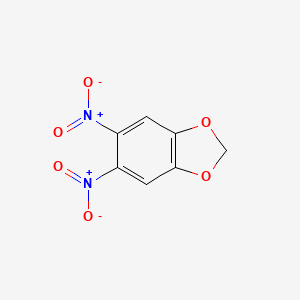
![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)
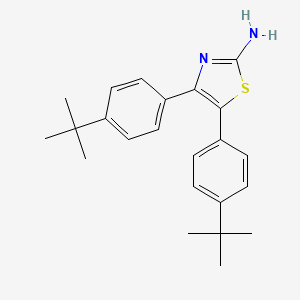
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
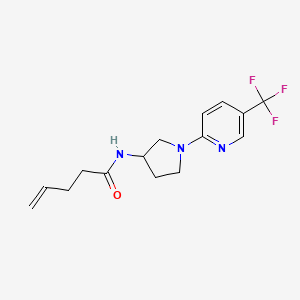
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)
